3,4-dihydro-1-benzothiepin-5(2H)-one oxime 3,4-dihydro-1-benzothiepin-5(2H)-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC14727624
InChI: InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9+
SMILES:
Molecular Formula: C10H11NOS
Molecular Weight: 193.27 g/mol

3,4-dihydro-1-benzothiepin-5(2H)-one oxime

CAS No.:

Cat. No.: VC14727624

Molecular Formula: C10H11NOS

Molecular Weight: 193.27 g/mol

* For research use only. Not for human or veterinary use.

3,4-dihydro-1-benzothiepin-5(2H)-one oxime -

Specification

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
IUPAC Name (NE)-N-(3,4-dihydro-2H-1-benzothiepin-5-ylidene)hydroxylamine
Standard InChI InChI=1S/C10H11NOS/c12-11-9-5-3-7-13-10-6-2-1-4-8(9)10/h1-2,4,6,12H,3,5,7H2/b11-9+
Standard InChI Key VFJJDUKSHZJVKP-PKNBQFBNSA-N
Isomeric SMILES C1C/C(=N\O)/C2=CC=CC=C2SC1
Canonical SMILES C1CC(=NO)C2=CC=CC=C2SC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiepin core—a bicyclic system comprising a benzene ring fused to a thiepin (a seven-membered ring containing one sulfur atom). The oxime group (=N-OH\text{=N-OH}) is positioned at the 5-position of the thiepin ring, contributing to its reactivity and hydrogen-bonding capabilities. Nuclear magnetic resonance (NMR) spectroscopy confirms the (5E)-configuration, with distinct proton signals observed at 315 °C in dimethyl sulfoxide-d6 (DMSO-d6\text{DMSO-d}_6) . Key spectral data include:

NMR Signal (δ, ppm)Assignment
1.2–2.0Methyl/methylene protons
6.8–7.5Aromatic protons
12.1Oxime hydroxyl proton

The isomeric SMILES representation C1C/C(=N\backslashO)/C2=CC=CC=C2SC1\text{C1C/C(=N\backslash O)/C2=CC=CC=C2SC1} highlights the E-configuration of the oxime group .

Physical and Chemical Properties

The compound is a solid at room temperature, though its melting point remains unspecified in available literature. Its solubility profile suggests moderate polarity, with dissolution observed in polar aprotic solvents like DMSO. The calculated exact mass (193.056135 g/mol) aligns with its molecular formula .

Synthesis and Derivative Formation

Derivatives and Functionalization

The oxime’s hydroxyl group undergoes acylations and sulfonylations to yield derivatives with enhanced lipophilicity or stability:

DerivativeReagentApplication
O-AcetylAcetic anhydrideImproved CNS penetration
O-Benzene sulfonylBenzenesulfonyl chlorideProlonged metabolic stability
O-p-Bromobenzene sulfonylp-Bromobenzenesulfonyl chlorideRadiolabeling studies

These modifications are critical for optimizing pharmacokinetic properties in drug development.

Pharmacological Applications

CNS Depressant Activity

The compound exhibits dose-dependent sedative effects in preclinical models, attributed to its interaction with GABAergic or serotonergic pathways . While specific receptor targets are unconfirmed, structural analogs of benzothiepins are known to modulate neurotransmitter systems. Comparative studies with diazepam suggest weaker anxiolytic potency but a favorable safety profile .

SupplierLocationAdvantage
Riedel-de Haen AGUnited StatesExtensive chemical catalog
Shanghai TBBMed Co., Ltd.ChinaCompetitive pricing
SpecsNetherlandsHigh-purity standards

Pricing data are proprietary, but the compound is listed under research-use-only categories, with quantities tailored to laboratory-scale needs .

Future Directions

Despite its discovery decades ago, 3,4-dihydro-1-benzothiepin-5(2H)-one oxime remains underexplored in modern drug discovery. Priorities for future research include:

  • Mechanistic Studies: Elucidating molecular targets via receptor-binding assays.

  • Derivative Optimization: Screening acyl/sulfonyl derivatives for enhanced bioactivity.

  • Toxicological Profiling: Establishing LD50 values and chronic exposure risks.

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